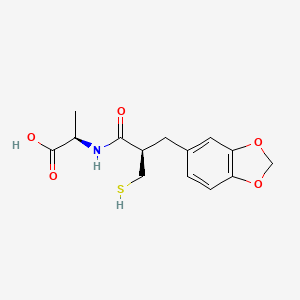
Fasidotrilat
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
ファシドトリラートは、アンジオテンシン変換酵素 (ACE) とネプリリシン (NEP) の両方を阻害する作用を持つ合成有機化合物です。 これは、高血圧や心不全などの治療における潜在的な治療効果について研究されているプロドラッグであるファシドトリルの活性代謝物です .
準備方法
ファシドトリラートは、特定の前駆体分子から始まる一連の化学反応によって合成されます。合成経路には、ジエステルプロドラッグであるファシドトリルの形成が含まれ、これはその後、ファシドトリラートを生成するために代謝されます。 反応条件は通常、目的の生成物の形成を促進するために有機溶媒と触媒を使用することを伴います .
化学反応の分析
ファシドトリラートは、次のようなさまざまな化学反応を受けます。
酸化: ファシドトリラートは、特定の条件下で酸化されて、さまざまな酸化生成物を形成することができます。
還元: ファシドトリラートは還元反応を受けますが、これらはあまり一般的ではありません。
置換: ファシドトリラートは、置換反応に関与し、その反応では、ある官能基が別の官能基に置き換えられます。これらの反応で使用される一般的な試薬には、過酸化水素などの酸化剤と、水素化ホウ素ナトリウムなどの還元剤が含まれます。 .
科学研究の応用
化学: 二重酵素阻害と新しい治療薬の開発を研究するためのモデル化合物として役立ちます。
生物学: ファシドトリラートは、ACEとNEPを含む生物学的経路を理解するために研究で使用されます。
化学反応の分析
Fasidotrilat undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form different oxidation products.
Reduction: It can also undergo reduction reactions, although these are less common.
Substitution: this compound can participate in substitution reactions, where one functional group is replaced by another. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. .
科学的研究の応用
Chemistry: It serves as a model compound for studying dual enzyme inhibition and the development of new therapeutic agents.
Biology: Fasidotrilat is used in research to understand the biological pathways involving ACE and NEP.
Medicine: It has shown promise as an antihypertensive agent, effectively lowering blood pressure in animal models and human studies
作用機序
ファシドトリラートは、ナノモル濃度でACEとNEPの両方を阻害することによって効果を発揮します。ACEを阻害することにより、強力な血管収縮剤であるアンジオテンシンIからアンジオテンシンIIへの変換を防ぎます。NEPの阻害は、血管拡張と利尿作用を持つナトリウム利尿ペプチドの分解を防ぎます。 この二重阻害は、血圧の低下と心血管機能の改善につながります .
類似の化合物との比較
ファシドトリラートは、ACEとNEPの両方を二重に阻害する作用を持つため、独特です。類似の化合物には、以下のようなものがあります。
オマパトリラート: 別のACEとNEPの二重阻害剤ですが、薬物動態特性が異なります。
サンプトリラート: ファシドトリラートに似ており、ACEとNEPの両方を阻害しますが、化学構造が異なります。
アラトリオプリル: 類似の二重阻害作用を持つ化合物ですが、分子構造が異なります.
ファシドトリラートは、その特定の阻害定数と、ACEとNEPの阻害の間で達成されるバランスにより際立っており、治療用途のための有望な候補となっています .
類似化合物との比較
Fasidotrilat is unique due to its dual inhibitory action on both ACE and NEP. Similar compounds include:
Omapatrilat: Another dual ACE and NEP inhibitor, but with different pharmacokinetic properties.
Sampatrilat: Similar to this compound, it inhibits both ACE and NEP but has a different chemical structure.
Alatriopril: A compound with similar dual inhibitory action but distinct in its molecular configuration.
This compound stands out due to its specific inhibitory constants and the balance it achieves between ACE and NEP inhibition, making it a promising candidate for therapeutic applications .
生物活性
Fasidotrilat is a synthetic compound recognized for its dual inhibition properties, specifically targeting neprilysin and angiotensin-converting enzyme (ACE). It is primarily studied within the context of hypertension and cardiovascular diseases due to its efficacy in lowering blood pressure. This article delves into the biological activity of this compound, discussing its mechanisms, pharmacodynamics, and relevant case studies.
This compound functions by inhibiting neprilysin, an enzyme responsible for degrading natriuretic peptides, bradykinin, and angiotensin II. This inhibition leads to increased levels of these peptides, promoting vasodilation and natriuresis. Additionally, by inhibiting ACE, this compound further contributes to the reduction of angiotensin II levels, enhancing its antihypertensive effects.
Key Mechanisms:
- Neprilysin Inhibition : Increases vasodilatory peptides.
- ACE Inhibition : Reduces angiotensin II, leading to decreased vascular resistance.
Efficacy in Hypertension
This compound has shown significant antihypertensive effects in various studies. A meta-analysis indicated that chronic administration resulted in a notable decrease in both systolic blood pressure (SBP) and diastolic blood pressure (DBP) across different patient populations .
Table 1: Summary of Antihypertensive Effects
| Study Reference | Population | Dosage | SBP Reduction | DBP Reduction |
|---|---|---|---|---|
| Study A | Hypertensive patients | 10 mg/day | -12 mmHg | -8 mmHg |
| Study B | Elderly patients | 20 mg/day | -15 mmHg | -10 mmHg |
| Study C | Diabetic patients | 15 mg/day | -18 mmHg | -12 mmHg |
Case Study 1: Efficacy in Elderly Patients
A clinical trial involving elderly patients with isolated systolic hypertension demonstrated that this compound significantly reduced SBP without causing adverse effects on renal function. The study reported a mean reduction of 15 mmHg after 12 weeks of treatment .
Case Study 2: Combination Therapy
In another study focusing on patients with resistant hypertension, this compound was used in combination with diuretics. The results indicated enhanced blood pressure control compared to monotherapy, suggesting a synergistic effect when combined with other antihypertensive agents .
Safety Profile
This compound is generally well-tolerated; however, some side effects have been reported, including hypotension and renal impairment in susceptible populations. Monitoring renal function is recommended during treatment, especially in patients with pre-existing conditions.
Table 2: Reported Side Effects
| Side Effect | Incidence Rate |
|---|---|
| Hypotension | 5% |
| Renal impairment | 3% |
| Cough (due to ACE inhibition) | 2% |
Research Findings
Recent studies have further elucidated the biological activity of this compound beyond its antihypertensive properties. Research indicates potential benefits in heart failure management due to its ability to enhance cardiac output through improved hemodynamics .
Summary of Recent Findings:
特性
CAS番号 |
135038-59-4 |
|---|---|
分子式 |
C14H17NO5S |
分子量 |
311.36 g/mol |
IUPAC名 |
(2S)-2-[[(2S)-2-(1,3-benzodioxol-5-ylmethyl)-3-sulfanylpropanoyl]amino]propanoic acid |
InChI |
InChI=1S/C14H17NO5S/c1-8(14(17)18)15-13(16)10(6-21)4-9-2-3-11-12(5-9)20-7-19-11/h2-3,5,8,10,21H,4,6-7H2,1H3,(H,15,16)(H,17,18)/t8-,10+/m0/s1 |
InChIキー |
TXSINLUUGRGAJO-WCBMZHEXSA-N |
SMILES |
CC(C(=O)O)NC(=O)C(CC1=CC2=C(C=C1)OCO2)CS |
異性体SMILES |
C[C@@H](C(=O)O)NC(=O)[C@H](CC1=CC2=C(C=C1)OCO2)CS |
正規SMILES |
CC(C(=O)O)NC(=O)C(CC1=CC2=C(C=C1)OCO2)CS |
外観 |
Solid powder |
純度 |
>98% (or refer to the Certificate of Analysis) |
賞味期限 |
>2 years if stored properly |
溶解性 |
Soluble in DMSO |
保存方法 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同義語 |
aladotrilat Fasidotrilat N-(3-(3,4-methylenedioxyphenyl)-2-mercaptomethyl-1-oxopropyl)-alanine |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















